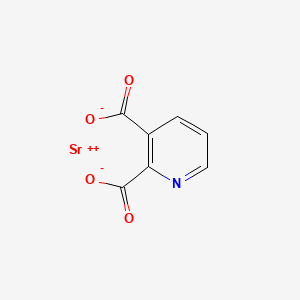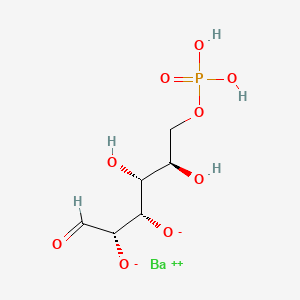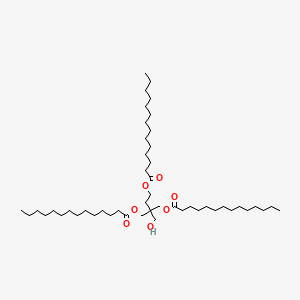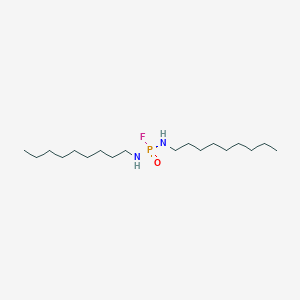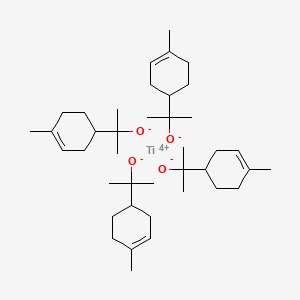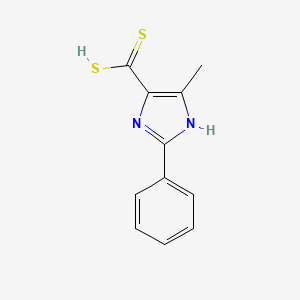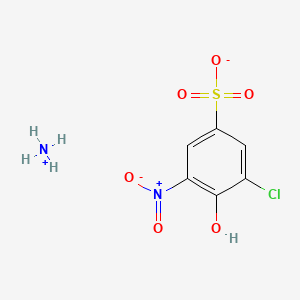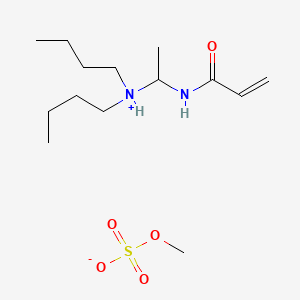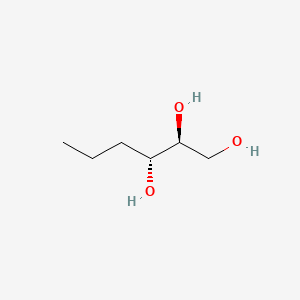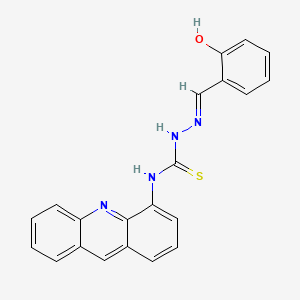
Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐是一种以其独特结构和性质著称的化合物。由于其稳定性和反应性,它经常被用于各种工业和科学应用中。该化合物由一个连接两个三氯苯酚基团的亚甲基桥组成,钾和钠离子平衡了电荷。
准备方法
合成路线和反应条件
2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐的合成通常涉及在碱如氢氧化钠或氢氧化钾的存在下,使3,4,6-三氯苯酚与甲醛反应。反应在受控条件下进行,以确保形成所需产物。一般的反应方案如下:
- 将3,4,6-三氯苯酚溶解在合适的溶剂中。
- 向溶液中加入甲醛和碱(氢氧化钠或氢氧化钾)。
- 将混合物加热至特定温度(通常在60-80°C左右),并保持一段时间。
- 冷却反应混合物,并通过过滤或结晶分离产物。
工业生产方法
在工业环境中,2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐的生产使用大型反应器和连续处理技术进行放大。优化反应条件以最大限度地提高产率和纯度。然后通过重结晶或其他分离方法纯化产物,以符合工业标准。
化学反应分析
反应类型
2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为氯化程度较低的酚衍生物。
取代: 该化合物中的卤素原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。反应通常在酸性或碱性介质中进行。
还原: 在受控条件下使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用胺或硫醇等亲核试剂来取代化合物中的氯原子。
主要形成的产物
氧化: 醌和其他氧化酚类化合物。
还原: 氯化程度较低的酚衍生物。
取代: 各种官能团取代氯原子的酚类化合物。
科学研究应用
2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐在科学研究中有着广泛的应用:
化学: 用作有机合成中的试剂,以及合成更复杂分子的前体。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 研究其在药物开发中的潜在应用,以及作为治疗剂。
工业: 用于生产聚合物、树脂和其他工业材料。
作用机制
2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐的作用机制涉及其与生物分子和细胞结构的相互作用。该化合物可以破坏细胞膜,干扰酶活性,从而导致其抗菌和抗真菌作用。分子靶标包括参与细胞代谢的膜蛋白和酶。
相似化合物的比较
类似化合物
2,2'-亚甲基双(4,6-二叔丁基苯基)磷酸钠盐: 用作聚合物生产中的成核剂。
2,2'-亚甲基双(4,6-二叔丁基苯基)磷酸钾盐: 与钠盐类似,但具有不同的溶解度和反应性。
独特性
2,2'-亚甲基双(3,4,6-三氯苯酚)钾钠盐由于其独特的结构而具有独特的化学和物理性质。其钾和钠离子的组合与其他类似化合物相比,提供了独特的溶解度和反应性特征。
属性
CAS 编号 |
85204-37-1 |
|---|---|
分子式 |
C13H4Cl6KNaO2 |
分子量 |
467.0 g/mol |
IUPAC 名称 |
potassium;sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.K.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI 键 |
XVLKPLNXFKHPPI-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[Na+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


